
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as A-769662 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the activation of the AMPK pathway. AMPK is a cellular energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK leads to the inhibition of energy-consuming processes and the stimulation of energy-producing processes. A-769662 activates AMPK by binding to a specific site on the AMPK enzyme, leading to conformational changes that result in increased AMPK activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide are primarily related to its activation of the AMPK pathway. Activation of AMPK leads to a wide range of effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis. In addition, AMPK activation has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the AMPK pathway. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using A-769662 is its relatively low potency compared to other AMPK activators. This can make it difficult to achieve the desired level of AMPK activation in some experiments.
Direcciones Futuras
There are several future directions for research on 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential use of A-769662 in the treatment of metabolic disorders, such as type 2 diabetes. Another area of interest is the use of A-769662 in cancer research, particularly in combination with other cancer therapies. In addition, further research is needed to fully understand the mechanism of action of A-769662 and its effects on cellular metabolism and physiology.
Métodos De Síntesis
The synthesis of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-cyclopentyl-3-(3-isopropoxypropyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ammonia. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurological disorders. In cancer research, A-769662 has been shown to inhibit the growth and proliferation of cancer cells by targeting the AMP-activated protein kinase (AMPK) pathway. In metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. In neurological disorders, A-769662 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)21-9-5-8-17-15(20)14-13(16)10-19(18-14)12-6-3-4-7-12/h10-12H,3-9,16H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXPHMRHQIRTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


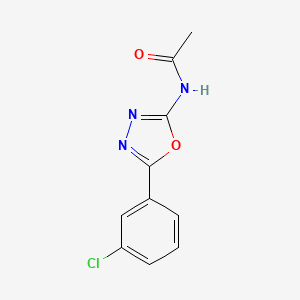
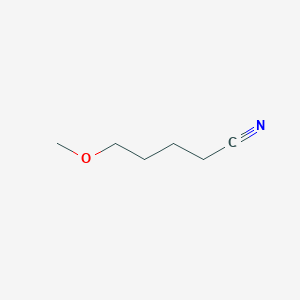


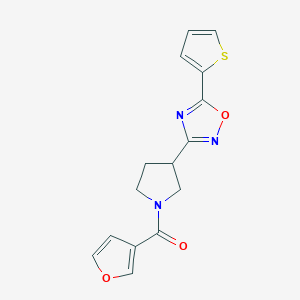
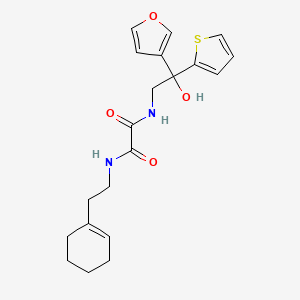
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide](/img/structure/B2816800.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)
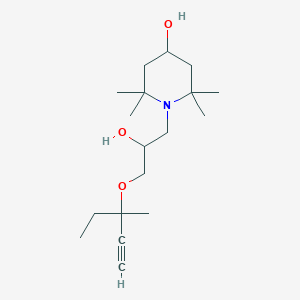
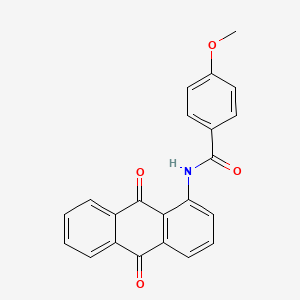
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2816810.png)